molecular formula C13H12N2O4 B184372 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde CAS No. 110284-76-9

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde

Cat. No.: B184372
CAS No.: 110284-76-9
M. Wt: 260.24 g/mol
InChI Key: OLJJNJSCMNETTB-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C12H12N2O4 It is known for its unique structure, which includes a benzaldehyde moiety linked to a pyrimidine ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidinol, followed by the addition of benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoic acid.

    Reduction: Formation of 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

110284-76-9

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C13H12N2O4/c1-17-11-7-12(18-2)15-13(14-11)19-10-6-4-3-5-9(10)8-16/h3-8H,1-2H3

InChI Key

OLJJNJSCMNETTB-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-ml four-necked flask was charged with a mixture of 105 g (0.6 mole) of 2-chloro-4,6-dimethoxypyrimidine, 79.4 g (0.65 mole) of salicylic aldehyde, 48.3 g (0.35 mole) of potassium carbonate and 450 ml of dimethylsulfoxide. The mixture was gradually heated, and stirred at 120° C. for 3 hours. After the reaction mixture was cooled, it was poured into 2 l of water. Through the procedures of benzene extraction, washing with water, drying over anhydrous sodium sulfate and concentration, 156 g of the target product were obtained as a crude oil. It was purified further by silica gel chromatography to obtain 117.1 g of white crystals (yield: 75.0%). Melting point: 76.0° about 76.5° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
79.4 g
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

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